Product packaging for Ethyl p-tolylacetate(Cat. No.:CAS No. 14062-19-2)

Ethyl p-tolylacetate

Cat. No.: B081175
CAS No.: 14062-19-2
M. Wt: 178.23 g/mol
InChI Key: BTRGZBIXPLFVNK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Arylacetates

The journey of organic synthesis began in 1828 with the laboratory synthesis of urea (B33335), a naturally occurring molecule. royalsocietypublishing.org This breakthrough laid the groundwork for the synthesis of countless other organic compounds, including arylacetates. royalsocietypublishing.org By the early 20th century, chemists had synthesized a variety of natural and novel molecules, including derivatives of benzene (B151609), which are broadly classified as aromatic compounds. royalsocietypublishing.org

The development of new synthetic methodologies throughout the 20th century, such as the Wittig reaction and hydroboration, greatly advanced the field of organic synthesis and facilitated the creation of complex molecules. royalsocietypublishing.org The study of reaction mechanisms, including the Fries rearrangement of aryl acetates like p-tolyl acetate (B1210297), has been a subject of investigation, utilizing various catalysts to understand the underlying chemical transformations. chemicalbook.com The evolution of data-driven modeling, originating from linear free-energy relationships like the Hammett equation, has further refined the understanding of structure-reactivity relationships in organic chemistry, including for arylacetates. nih.gov

Significance of Ethyl p-tolylacetate in Organic Chemistry and Related Disciplines

This compound serves as a valuable building block and intermediate in organic synthesis. Its ester functional group allows it to participate in a range of chemical reactions, including hydrolysis to yield the parent carboxylic acid and alcohol, and transesterification to form new esters. fiveable.me

The applications of this compound and its derivatives are diverse:

Synthesis of Bioactive Molecules: It has been utilized in the synthesis of antifungal agents, such as (−)-incrustoporin. sigmaaldrich.com

Pharmaceutical Intermediates: The compound is a precursor in the synthesis of other molecules, for instance, in the preparation of ethyl 2-(4-bromomethylphenyl)propionate. sigmaaldrich.com In a broader context, derivatives of ethyl m-tolylacetate have shown potential for pharmacological activities, including anti-inflammatory, antimicrobial, and antifungal properties. ontosight.ai

Agrochemical Synthesis: this compound is a starting material in the synthesis of pyridaben (B1679940) hapten, which is used to generate monoclonal antibodies for the detection of the pesticide pyridaben. mdpi.com

Fine Chemicals: The palladium-catalyzed carbonylation of benzyl (B1604629) acetate derivatives provides a sustainable route to produce a variety of alkyl arylacetates, including this compound, which are important in the synthesis of fine chemicals. researchgate.netrsc.org

Current Research Landscape and Emerging Trends Pertaining to this compound

Contemporary research continues to explore novel applications and synthetic methods involving this compound and related arylacetates. A significant trend is the development of greener and more sustainable synthetic protocols. For example, recent studies have focused on the palladium-catalyzed carbonylation of benzyl acetates to produce alkyl arylacetates without the need for halogenated precursors or strong bases, and at ambient carbon monoxide pressure. rsc.org

Other areas of active research include:

Catalysis: Transition-metal-catalyzed carbene insertion into C-H bonds is an area of growing interest for creating new carbon-carbon bonds, and arylacetates can be products of such reactions. snnu.edu.cn

Chemoenzymatic Synthesis: The integration of enzymatic catalysis with traditional organic synthesis is an emerging field. Computer-aided synthesis planning tools are being developed to design efficient chemoenzymatic routes to target molecules, including those derived from arylacetates. biorxiv.org

Mechanistic Studies: Detailed investigations into reaction mechanisms, such as the aerobic, visible-light-induced amidation of ethyl arylacetates catalyzed by copper, contribute to a deeper understanding of chemical transformations and enable the optimization of reaction conditions. ijpba.in

Molecular Recognition: this compound has been used as a model ligand in studies of molecular recognition, for example, in examining its binding to β-cyclodextrin. nih.gov

Scope and Objectives of Comprehensive Academic Inquiry into this compound

A thorough academic investigation of this compound would aim to expand upon the existing knowledge base with several key objectives:

Development of Novel Synthetic Methodologies: To devise more efficient, sustainable, and atom-economical synthetic routes to this compound and its derivatives. This includes exploring new catalytic systems and reaction conditions.

Exploration of New Applications: To investigate the potential of this compound as a precursor for novel bioactive molecules, functional materials, and other valuable chemical entities.

In-depth Mechanistic Understanding: To conduct detailed mechanistic studies of reactions involving this compound to elucidate reaction pathways, identify key intermediates, and understand the role of catalysts. This knowledge is crucial for rational reaction design and optimization.

Expansion of the Chemical Space: To synthesize and characterize new derivatives of this compound and evaluate their physical, chemical, and biological properties. This contributes to the broader understanding of structure-property relationships.

Computational Modeling and Simulation: To employ computational chemistry tools to model the reactivity of this compound, predict its behavior in different chemical environments, and guide the design of new experiments.

By pursuing these objectives, the scientific community can continue to unlock the full potential of this compound and other arylacetates in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B081175 Ethyl p-tolylacetate CAS No. 14062-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methylphenyl)acetate
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InChI

InChI=1S/C11H14O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Source PubChem
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InChI Key

BTRGZBIXPLFVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20161445
Record name Ethyl p-tolylacetate
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Molecular Weight

178.23 g/mol
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CAS No.

14062-19-2
Record name Benzeneacetic acid, 4-methyl-, ethyl ester
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Record name Ethyl p-tolylacetate
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Advanced Synthetic Methodologies for Ethyl P Tolylacetate and Its Analogues

Esterification Reactions

The most direct route to Ethyl p-tolylacetate is the Fischer esterification of p-toluic acid and ethanol (B145695). ontosight.ai This reversible reaction necessitates catalytic activation and conditions that favor the formation of the ester product.

The esterification of p-toluic acid with ethanol is typically catalyzed by strong acids. These catalysts protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Commonly employed homogeneous catalysts include:

Sulfuric Acid (H₂SO₄): A widely used, effective, and inexpensive catalyst for Fischer esterification. ontosight.aioperachem.comhillpublisher.com

p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid and is also highly effective. operachem.comgoogle.com It has been successfully used in the synthesis of various esters, including those of benzoic acid, a close analogue of p-toluic acid. researchgate.netdnu.dp.ua

Boron Trifluoride (BF₃): A Lewis acid that can also be used to promote the reaction. operachem.com

In addition to traditional homogeneous catalysts, research has explored heterogeneous catalysts to simplify product purification and catalyst recovery. Solid acid catalysts like ion exchange resins (e.g., Amberlyst-15) and Nafion/silica composites have been investigated for esterification reactions, offering potential environmental and process advantages. dergipark.org.trresearchgate.net For instance, a catalyst composed of titanium dioxide-modified transition metal phosphide (B1233454) has been developed for ethyl acetate (B1210297) synthesis, highlighting the move towards innovative catalytic systems. google.com

To maximize the yield of this compound, several reaction parameters must be carefully controlled to shift the reaction equilibrium towards the product side. Key factors for optimization include:

Reactant Molar Ratio: Employing an excess of one reactant, typically the less expensive alcohol (ethanol), can drive the equilibrium towards the formation of the ester. operachem.com

Water Removal: As water is a byproduct of the reaction, its continuous removal shifts the equilibrium to favor the products. operachem.com This is often accomplished using a Dean-Stark apparatus, which azeotropically removes water with a suitable solvent like toluene (B28343). operachem.com

Temperature: The reaction is typically conducted at the reflux temperature of the solvent or the alcohol used in excess. operachem.com For the synthesis of similar esters like ethyl acetate, an optimal temperature range of 80-85°C has been identified. hillpublisher.com

Catalyst Concentration: The amount of catalyst used is a critical parameter. While a higher concentration can increase the reaction rate, it can also lead to side reactions and complicate purification. Studies on analogous esterifications have systematically examined catalyst concentration to find an optimal balance for maximizing conversion. researchgate.net

Reaction Time: The reaction is monitored until equilibrium is reached or the desired conversion is achieved. Kinetic studies of similar reactions help in determining the necessary reaction time under specific conditions. researchgate.netdnu.dp.ua

The following table summarizes key parameters and their effects on esterification reactions.

ParameterObjectiveCommon ApproachRationale
Molar Ratio Maximize conversionUse excess alcohol (ethanol)Le Châtelier's principle: shifts equilibrium to the right. operachem.com
Water Removal Shift equilibriumDean-Stark trap with tolueneRemoves a product, driving the reaction forward. operachem.com
Temperature Increase reaction rateReflux conditions (e.g., 80-85°C)Provides activation energy for the reaction. operachem.comhillpublisher.com
Catalyst Conc. Optimize rate vs. purityVaries (e.g., 0.4 mol% to higher wt%)Balances reaction speed with minimizing side products and purification effort. researchgate.net

Advanced process optimization techniques, such as batch reactive distillation, have also been modeled and applied to ester syntheses like that of ethyl acetate to maximize productivity by combining reaction and separation in a single unit. researchgate.net

Modern synthetic chemistry places a strong emphasis on "Green Chemistry," a set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pub The synthesis of this compound and other flavor esters is increasingly being adapted to these principles. website-files.comijpba.in

Key green approaches include:

Biocatalysis: The use of enzymes, particularly lipases, as catalysts offers a sustainable alternative to chemical methods. nih.gov Enzymatic reactions operate under mild conditions (lower temperatures and pressures), often without the need for organic solvents, leading to high-purity products and reduced energy consumption. website-files.comnih.gov Esters produced via enzymatic routes can often be labeled as "natural," which is highly desirable in the food and cosmetic industries. rsc.org

Safer Solvents and Solvent-Free Reactions: Traditional esterifications often use hazardous solvents. Green alternatives include using less hazardous solvents like acetonitrile (B52724) or designing processes that are entirely solvent-free. nih.govjove.com Solvent-free methods, such as using a heterogeneous mixture of reagents or deep eutectic solvents, simplify product isolation and minimize waste. dergipark.org.trnih.gov

Atom Economy and Waste Prevention: Green syntheses aim to maximize the incorporation of all materials used in the process into the final product. dokumen.pub The development of recyclable catalysts, such as Dowex H+ resins or heteropolyacids, minimizes waste and aligns with the principle of waste prevention. researchgate.netnih.gov The efficiency of a green process can be quantified using metrics like the E-factor (environmental factor), which measures the total mass of waste generated per mass of product. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure, as is often possible with highly active catalysts or biocatalysts, significantly reduces energy consumption compared to traditional methods that require high-temperature reflux. nih.govmdpi.com

For example, a Dowex H+/NaI system allows for the efficient esterification of various carboxylic acids under very mild conditions, often at room temperature, highlighting an energy-efficient and environmentally friendly approach. nih.gov

Aldol (B89426) Condensation Approaches

While esterification is a direct method for synthesizing this compound, the compound itself can serve as a crucial building block in more complex syntheses via aldol condensation and related reactions. In these reactions, the α-carbon of this compound is deprotonated by a base to form a nucleophilic enolate, which can then attack an electrophilic carbonyl compound (an aldehyde or ketone). This C-C bond-forming reaction is fundamental for building larger molecular skeletons. libretexts.orgmasterorganicchemistry.com

This compound has been utilized as the enolate precursor in the total synthesis of natural products like (-)-incrustoporin and in the condensation cyclization to form pharmaceuticals such as Erecoxib. nih.govsigmaaldrich.compatsnap.com

For the synthesis of chiral analogues and derivatives of this compound, controlling the stereochemistry of the aldol reaction is paramount. Enantioselective strategies aim to produce one enantiomer of a chiral product preferentially. This is often achieved using chiral auxiliaries, chiral catalysts, or chiral reagents.

One prominent method involves the use of boron-mediated aldol reactions with chiral ligands. For instance, diisopinocampheylboron triflate [(Ipc)₂BOTf] is a chiral boron reagent used to mediate highly enantio- and diastereoselective aldol reactions. colab.ws When reacting with α-substituted N-acyl morpholine (B109124) carboxamides (analogues of esters), this reagent can generate aldol products with high stereocontrol. colab.ws Similarly, organocatalytic asymmetric aldol reactions, which use small chiral organic molecules as catalysts, represent another powerful strategy for achieving enantioselectivity in water or other media. sigmaaldrich.com

When the aldol reaction creates a second stereocenter, diastereomeric products (syn or anti) can be formed. Diastereoselective strategies focus on controlling the relative stereochemistry of these newly formed centers. For aldol reactions involving arylacetates like this compound, the stereochemical outcome can be effectively controlled by the choice of reagents and reaction conditions.

Boron-mediated enolboration-aldolization is a powerful tool for achieving diastereoselectivity. organic-chemistry.org Research has shown that for methyl arylacetates (direct analogues of this compound), the diastereoselectivity can be switched between syn and anti products by carefully selecting the boron reagent, the amine base, and the reaction temperature. organic-chemistry.org

The table below illustrates the reagent and temperature control over diastereoselectivity in the aldol reaction of methyl arylacetates. organic-chemistry.org

Desired ProductBoron ReagentAmine BaseTemperatureRationale
anti-aldol Dicyclohexylboron triflate (Cy₂BOTf)Triethylamine (Et₃N)Low (e.g., -78°C)The bulky boron reagent and less bulky amine at low temperature favor a chair-like transition state leading to the anti product. organic-chemistry.org
syn-aldol Dibutylboron triflate (n-Bu₂BOTf)Hünig's base (iPr₂NEt)AmbientA less bulky boron reagent with a bulky amine at a higher temperature favors a boat-like or open transition state, yielding the syn product. organic-chemistry.orgdigitellinc.com

This controllable diastereoselectivity provides a versatile synthetic route to diastereomerically pure syn- and anti-β-hydroxy-α-arylpropanoates, which are valuable intermediates in the synthesis of bioactive compounds. organic-chemistry.org The fundamental understanding of how substrate structure and reaction parameters influence the formation and equilibrium of different boron enolate structures (oxygen-bound vs. carbon-bound) is key to achieving this high level of stereocontrol. acs.org

Carbonylation Reactions for Arylacetates

Carbonylation reactions represent a powerful tool in organic chemistry for the introduction of a carbonyl group into a molecule, often utilizing carbon monoxide. These methods are pivotal for synthesizing arylacetates like this compound from readily available precursors.

Palladium-catalyzed carbonylation is a highly efficient and widely used method for the synthesis of esters, including this compound. researchgate.net This process typically involves the reaction of an aryl halide or pseudohalide with an alcohol in the presence of carbon monoxide (CO) and a palladium catalyst. scielo.br For the synthesis of this compound, a suitable starting material would be a p-tolyl derivative such as 4-bromotoluene (B49008) or p-tolyl triflate, which reacts with ethanol and CO.

The reaction conditions can be optimized for efficiency and functional group tolerance. Mild methods have been developed that allow the carbonylation of aryl chlorides to proceed at atmospheric pressure of carbon monoxide, avoiding the need for high-pressure reactors. mit.edu Furthermore, alternatives to gaseous CO have been explored, such as the use of formates as CO surrogates, enhancing the safety and practicality of the procedure. mdpi.com

A typical catalytic system involves a palladium(0) source, often generated in situ, and a ligand, such as a phosphine, which stabilizes the catalytic species and modulates its reactivity. scielo.br

Table 1: Examples of Palladium-Catalyzed Carbonylation for Aryl Esters

Aryl SubstrateNucleophileCO SourceCatalyst SystemProduct Type
Aryl HalideAlcoholCO GasPd(0) / Phosphine LigandAlkyl Arylacetate
Aryl ChloridePhenolCO Gas (1 atm)Pd(dba)₂ / LigandPhenyl Arylacetate
Aryl FluorosulfateAryl FormateAryl FormatePd(OAc)₂ / Phosphine LigandAryl Ester

This table presents generalized examples of palladium-catalyzed carbonylation reactions.

The mechanism of palladium-catalyzed carbonylation of aryl halides is a well-studied catalytic cycle that involves several key steps. scielo.brdiva-portal.org

Oxidative Addition : The cycle begins with the oxidative addition of a palladium(0) complex to the aryl halide (Ar-X), such as 2-bromo-p-xylene. fishersci.at This step forms a square planar arylpalladium(II) complex (Ar-Pd(II)-X). scielo.br Mechanistic studies indicate that the rate-limiting step can be the reaction of the haloarene with a three-coordinate Pd(0) species. acs.org

CO Insertion : Carbon monoxide then coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion of the CO molecule into the palladium-carbon bond, resulting in the formation of an acylpalladium(II) complex (ArCO-Pd(II)-X). scielo.brdiva-portal.org

Nucleophilic Attack/Reductive Elimination : The final stage involves the reaction with a nucleophile, in this case, ethanol. The alcohol attacks the electrophilic acyl carbon of the palladium complex. This leads to the reductive elimination of the final product, this compound (ArCO-OEt), and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. scielo.br

This catalytic cycle is highly efficient, allowing for the synthesis of a wide range of esters from various aryl precursors.

Advanced Functionalization and Derivatization Strategies

This compound possesses multiple reactive sites that can be targeted for further chemical modification, enabling the synthesis of a diverse array of derivatives.

The methyl group on the aromatic ring of this compound is susceptible to oxidation, providing a route to more complex functionalized molecules. A notable example is the synthesis of compounds containing a formyl group. thieme-connect.com This transformation can be achieved through a multi-step process starting with a Wohl-Ziegler bromination of the benzylic methyl group using a reagent like N-bromosuccinimide. The resulting benzyl (B1604629) bromide, ethyl 4-(bromomethyl)benzoate, can then be oxidized to the corresponding aldehyde, ethyl 4-formylbenzoate, via the Sommelet reaction. thieme-connect.com

Table 2: Oxidation of this compound Derivatives

Starting MaterialReagentsProduct
This compound1. N-Bromosuccinimide, Initiator2. Hexamethylenetetramine, H₂OEthyl 4-formylbenzoate

This table outlines a synthetic pathway for the oxidation of the methyl group.

The ester functional group in this compound can be readily reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively converting the ester into the corresponding alcohol, 2-(p-tolyl)ethanol. smolecule.comfishersci.ca This reaction provides a straightforward method for accessing the alcohol derivative, which can serve as a precursor for other synthetic targets.

This compound can participate in nucleophilic substitution reactions in two primary ways: acting as a substrate for nucleophilic attack at the carbonyl carbon or serving as a nucleophile itself after deprotonation.

A key reaction where this compound acts as a nucleophile involves the formation of an enolate. The α-protons on the methylene (B1212753) carbon (adjacent to the ester carbonyl group) are acidic and can be removed by a suitable base. The resulting enolate is a potent nucleophile that can react with various electrophiles. For instance, in a reaction with diethyl carbonate under basic conditions, the enolate of this compound attacks the electrophilic carbonyl carbon of the carbonate, leading to the formation of a malonate derivative after rearrangement. thieme-connect.com This strategy is a powerful method for carbon-carbon bond formation at the α-position.

Visible-Light-Mediated Reactions for Derivatives

A notable advancement in the synthesis of this compound derivatives involves the use of visible-light-mediated C(sp³)–H functionalization. This approach offers an efficient pathway to create S-benzyl dithiocarbamate (B8719985) acetates. rsc.orgresearchgate.netresearchgate.net Specifically, the reaction employs a dual catalysis system of eosin (B541160) Y and iodine to promote the functionalization of alkyl arylacetates. rsc.orgresearchgate.netresearchgate.net

In a typical reaction, this compound or its analogues react with carbon disulfide (CS₂) and an amine, such as pyrrolidine, under visible light irradiation. rsc.orgresearchgate.netresearchgate.net This method is valued for its operational simplicity and efficiency in forming new carbon-sulfur bonds at the benzylic position.

One specific derivative synthesized through this method is ethyl 2-((pyrrolidine-1-carbonothioyl)thio)-2-(p-tolyl)acetate. The reaction conditions and the resulting product are detailed in the table below.

Table 1: Synthesis of an this compound Derivative via Visible-Light-Mediated Reaction

Reactants Catalysts Product
This compound, Carbon disulfide, Pyrrolidine Eosin Y, Iodine Ethyl 2-((pyrrolidine-1-carbonothioyl)thio)-2-(p-tolyl)acetate

The underlying mechanism of this transformation begins with the photoexcitation of eosin Y by visible light. The excited eosin Y then facilitates the generation of radical species, which abstract a hydrogen atom from the benzylic position of the this compound. This resulting benzylic radical then reacts with carbon disulfide and the amine to form the final dithiocarbamate product. This method highlights the power of photoredox catalysis in activating otherwise inert C-H bonds for the construction of complex molecules under mild conditions. mdpi.com

Introduction of Formyl Groups via Wohl–Ziegler Bromination and Sommelet Reaction

A classic and effective method for introducing a formyl group onto the aromatic ring of this compound derivatives involves a two-step sequence: Wohl–Ziegler bromination followed by the Sommelet reaction. This synthetic route is particularly useful for producing precursors to more complex molecules, such as substituted barbituric acids.

The process begins with the reaction of this compound with diethyl carbonate in the presence of a base like sodium ethoxide to yield 2-(4-tolyl)diethyl malonate. This intermediate is then subjected to Wohl–Ziegler bromination. sigmaaldrich.com This reaction selectively brominates the benzylic methyl group of the tolyl moiety using N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride, typically with a radical initiator. sigmaaldrich.comwikipedia.orgmychemblog.com This step produces 2-(4-(bromomethyl)phenyl)diethyl malonate.

The subsequent Sommelet reaction converts the benzylic bromide into an aldehyde. sigmaaldrich.com This is achieved by treating the brominated intermediate with hexamine (also known as urotropine). sigmaaldrich.comfishersci.ca The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which upon hydrolysis, yields the desired aldehyde, 2-(4-formylphenyl)diethyl malonate. sigmaaldrich.com

The reaction sequence can be summarized as follows:

Table 2: Reagents for the Formylation of an this compound Derivative

Step Starting Material Key Reagents Product
1 2-(4-tolyl)diethyl malonate N-bromosuccinimide, Carbon tetrachloride 2-(4-(bromomethyl)phenyl)diethyl malonate
2 2-(4-(bromomethyl)phenyl)diethyl malonate Hexamine, Chloroform (B151607) 2-(4-formylphenyl)diethyl malonate

This formylated product can then be used in further syntheses. For instance, it can be protected with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid, and then condensed with urea (B33335) using a base such as sodium ethoxide to form 5-(4-formylphenyl)barbituric acid. sigmaaldrich.com

Reaction Mechanisms and Kinetics of Ethyl P Tolylacetate Transformations

Elucidation of Reaction Pathways

Understanding the detailed mechanistic pathways is crucial for controlling reaction outcomes and optimizing conditions for the synthesis of desired products from ethyl p-tolylacetate.

The formation of this compound typically occurs via Fischer-Speier esterification, a reaction between p-toluic acid and ethanol (B145695) in the presence of an acid catalyst. The mechanism is a well-established, multi-step process:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. byjus.comchemistrytalk.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.comchemistrytalk.org

Nucleophilic Attack by Alcohol : The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon. byjus.commdpi.com This results in the formation of a tetrahedral intermediate. mdpi.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water : The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester. byjus.commasterorganicchemistry.com

Deprotonation : The final step involves the deprotonation of the protonated ester, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. byjus.comchemistrytalk.org

This entire process is reversible, and the equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. byjus.commasterorganicchemistry.com

This compound can participate in aldol (B89426) condensation reactions, particularly crossed aldol condensations where it reacts with a different carbonyl compound. byjus.com The general mechanism for a base-catalyzed aldol condensation involving an ester like this compound proceeds as follows:

Enolate Formation : A base removes an alpha-hydrogen from the this compound, forming an enolate ion. This is the rate-determining step in some cases. masterorganicchemistry.com

Nucleophilic Attack : The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another carbonyl compound (an aldehyde or ketone). byjus.commasterorganicchemistry.com This results in the formation of an alkoxide intermediate.

Protonation : The alkoxide intermediate is protonated by a protic solvent (like water or alcohol) to form a β-hydroxy ester. byjus.com

Dehydration (Condensation) : Under heating or stronger basic conditions, the β-hydroxy ester can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ester. byjus.com

The specific products of a crossed aldol condensation depend on the reaction conditions and the nature of the other carbonyl reactant. byjus.com For instance, the total synthesis of (-)-incrustoporin has been achieved through an aldol condensation of this compound with (2R)-benzoyloxy-butanal. sigmaaldrich.comsigmaaldrich.com

The Fries rearrangement is a reaction of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org While this compound is not a phenolic ester itself, the principles of the Fries rearrangement are relevant to understanding potential transformations of related aryl acetates. A widely accepted mechanism for the Fries rearrangement involves the following steps:

Coordination of Lewis Acid : The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. wikipedia.orgbyjus.com

Formation of Acylium Carbocation : This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the rearrangement of the Lewis acid to the phenolic oxygen and the generation of a free acylium carbocation. wikipedia.orgbyjus.com

Electrophilic Aromatic Substitution : The acylium carbocation then attacks the aromatic ring in an electrophilic aromatic substitution reaction. wikipedia.orgbyjus.com The position of this attack (ortho or para) is influenced by reaction conditions such as temperature and solvent polarity. wikipedia.orgbyjus.com Low temperatures and more polar solvents tend to favor the para product, while higher temperatures and non-polar solvents favor the ortho product. wikipedia.orgbyjus.com

Proton Abstraction : A proton is abstracted from the ring, and subsequent workup yields the hydroxy aryl ketone. wikipedia.org

Studies have been conducted on the Fries rearrangement of p-tolyl acetate (B1210297) using various catalysts, including zeolites. sigmaaldrich.cnscientificlabs.co.uk

The photo-Fries rearrangement is a photochemical variant of the Fries rearrangement that proceeds via a radical mechanism and does not require a catalyst. slideshare.netslideshare.net When an aryl ester like p-tolyl acetate is exposed to UV light, it can undergo the following process:

Homolytic Cleavage : The molecule absorbs a photon, leading to the homolytic cleavage of the carbonyl-oxygen bond. kpi.ua This generates a radical pair, consisting of an acyl radical and a phenoxy radical, within a solvent cage. slideshare.netkpi.ua

In-Cage Recombination : The radical pair can recombine within the solvent cage to form ortho- and para-acyl phenols. researchgate.net

Escape from Cage and Hydrogen Abstraction : Alternatively, the radicals can diffuse out of the solvent cage. The phenoxy radical can then abstract a hydrogen atom from the solvent to form a phenol, which is a common byproduct of the photo-Fries reaction. kpi.ua

Detailed mechanistic studies on the photo-Fries rearrangement of p-tolyl acetate have been performed. sigmaaldrich.cnscientificlabs.co.ukchemicalbook.com It is suggested that the rearrangement originates from an excited singlet state and can proceed through a molecular pathway. researchgate.net

Kinetic Analysis of Reactions

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, which is essential for process optimization and understanding reaction mechanisms.

The rate of chemical reactions involving this compound is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts.

Fries Rearrangement : Kinetic studies of the Fries rearrangement of aryl esters over zeolite catalysts have shown that the cleavage of the ester C-O bond is a major competitive pathway that occurs in parallel to the rearrangement. rsc.orgrsc.org The rearrangement of p-tolyl acetate has been studied using catalysts like zirconium tetrachloride and stannic chloride, with the reaction rate being dependent on the molar ratio of the catalyst. researchgate.netresearchgate.net

Thermal Decomposition : The gas-phase thermal decomposition of p-tolyl acetate has been studied, and it was found to follow a first-order rate law. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the kinetics and mechanisms of these thermal eliminations. researchgate.net

Below is a table summarizing key kinetic parameters for related reactions.

ReactionReactant(s)Catalyst/ConditionsKey Kinetic Findings
EsterificationAcetic Acid + EthanolSulfuric AcidReaction rate increases with temperature. uobaghdad.edu.iq
EsterificationBenzoic Acid + 1-Butanolp-toluenesulfonic acidFirst-order with respect to benzoic acid. dnu.dp.ua
Fries Rearrangementp-Tolyl AcetateZeolite BetaRearrangement and ester cleavage are likely parallel reactions. rsc.org
Thermal Decompositionp-Tolyl AcetateGas Phase (464–485 °C)Follows a first-order rate law. researchgate.net
HydrolysisEthyl Acetate + NaOH-Second-order reaction. dergipark.org.tr

Activation Energy and Thermodynamic Parameters

The thermal decomposition of p-tolyl acetate in the gas phase has been a subject of theoretical investigation to understand its kinetics and mechanism. Computational studies have explored the activation energy (Ea) and other thermodynamic parameters associated with its transformation. For the thermal elimination reaction of p-tolyl acetate, a notable increase of approximately 3 kJ/mol in the calculated enthalpy of activation, and consequently the activation energy, is observed for a proposed six-membered cyclic transition state mechanism (Mechanism A) when compared to phenyl acetate. researchgate.net

In this proposed mechanism, the entropy of activation for p-tolyl acetate is calculated to be negative, around -41.7 J/mol·K, which suggests a more rigid transition state structure. researchgate.net In contrast, an alternative four-membered cyclic transition state mechanism (Mechanism B) shows positive entropies of activation. researchgate.net The agreement between experimental and calculated activation parameters for the related compound, phenyl acetate, suggests that Mechanism A is the more probable route for its thermal decomposition. researchgate.net While experimental data for p-tolyl acetate is not available for direct comparison, it is reasonable to infer that its elimination reaction may follow a similar pathway. researchgate.net

The activation energy is a critical parameter, representing the minimum energy required for a chemical reaction to occur. longdom.org It dictates the reaction rate and is influenced by the chemical nature of the reactants and the reaction temperature. longdom.org The Arrhenius equation mathematically relates the rate constant, temperature, and activation energy. longdom.org

Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for investigating the reaction mechanisms of this compound at a molecular level.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations have been extensively used to model the reaction pathways of acetate esters, including p-tolyl acetate. researchgate.netresearchgate.net These studies often compare different potential mechanisms. For the thermal decomposition of p-tolyl acetate, two primary mechanisms have been considered:

Mechanism A: A stepwise process that involves an electrocyclic acs.org hydrogen shift through a six-membered cyclic transition state. This is followed by the tautomerization of a 4-methyl cyclohexadienone intermediate to form p-cresol (B1678582) and ketene. researchgate.net

Mechanism B: A one-step concerted reaction involving a researchgate.net hydrogen shift through a four-membered cyclic transition state to produce the same products. researchgate.net

Theoretical calculations, particularly using the PBE functional, have shown that the activation parameters calculated for Mechanism A are in reasonable agreement with experimental values, suggesting it is the more likely pathway. researchgate.net DFT methods such as B3LYP and PBEPBE with various basis sets (e.g., 6-31G(d,p), 6-31++G(d,p)) have been employed to analyze the geometries and thermodynamic and kinetic properties of the reactants, transition states, and products. researchgate.netresearchgate.net

Modeling of Transition States and Intermediates

The modeling of transition states (TS) and intermediates is a cornerstone of computational mechanistic studies. For the thermal decomposition of p-tolyl acetate, the structures of the transition states for both proposed mechanisms have been optimized using DFT. researchgate.netresearchgate.net

Mechanism A's Transition State: This involves a six-centered geometry. researchgate.net The transition state structure for the rate-determining step is characterized by a single imaginary frequency in vibrational analysis, confirming it as a true transition state. researchgate.net

Mechanism B's Transition State: This is a four-centered geometry. researchgate.net

IRC (Intrinsic Reaction Coordinate) calculations are performed to verify that the optimized transition states connect the reactant and the corresponding intermediate or product. researchgate.net The analysis of these structures provides insight into the electronic and steric factors governing the reaction. For instance, the negative entropy of activation in Mechanism A for p-tolyl acetate points towards a highly ordered and rigid transition state. researchgate.net

Molecular Dynamics Simulations for Reaction Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that complement static DFT calculations. While specific MD simulation studies focused solely on the reaction dynamics of this compound are not extensively detailed in the provided context, the principles of MD are applied to similar systems. For example, MD simulations can be used to investigate the influence of solvent effects on reaction pathways. In the context of enzyme-catalyzed reactions involving similar esters, MD simulations can model how a substrate accesses the active site. laas.fr

Furthermore, MD simulations have been employed to study the binding free energies of this compound with host molecules like β-cyclodextrin, which involves restraining the ligand and observing its conformational changes. nih.gov This demonstrates the capability of MD to explore the conformational space and dynamic interactions that are crucial for understanding reaction mechanisms in more complex environments. nih.gov

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like ethyl p-tolylacetate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment. The chemical shifts (δ), reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS), and the signal splitting patterns (multiplicity) are key to assigning the protons.

In a typical ¹H NMR spectrum, the aromatic protons on the p-substituted benzene (B151609) ring appear as a multiplet around 7.11-7.03 ppm. sigmaaldrich.com The benzylic protons (CH₂) adjacent to the aromatic ring show a singlet at approximately 3.49 ppm. sigmaaldrich.com The ethyl group of the ester moiety presents a quartet at around 4.05 ppm, corresponding to the methylene (B1212753) protons (OCH₂), which are coupled to the adjacent methyl protons. These methyl protons (CH₃) of the ethyl group appear as a triplet at about 1.16 ppm. sigmaaldrich.com Finally, the methyl group attached to the benzene ring gives a characteristic singlet at approximately 2.25 ppm. sigmaaldrich.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Protons Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic (4H) 7.11-7.03 m -
Ester Methylene (-OCH₂-) 4.05 q 7.1
Benzylic Methylene (-CH₂Ar) 3.49 s -
Aromatic Methyl (-CH₃) 2.25 s -
Ester Methyl (-CH₃) 1.16 t 7.1

Data recorded in CDCl₃ at 300 MHz. sigmaaldrich.com (m = multiplet, q = quartet, s = singlet, t = triplet)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct singlet.

The carbonyl carbon (C=O) of the ester group is typically the most downfield signal, appearing at approximately 172.1 ppm. sigmaaldrich.com The aromatic carbons show signals in the range of 129.3 to 136.8 ppm. sigmaaldrich.com Specifically, the quaternary carbon attached to the methyl group resonates around 136.8 ppm, while the quaternary carbon attached to the acetate (B1210297) group is found near 131.3 ppm. sigmaaldrich.com The two sets of equivalent aromatic CH carbons appear at 129.5 and 129.3 ppm. sigmaaldrich.com The methylene carbon of the ethyl ester (OCH₂) is observed at about 61.0 ppm, and the benzylic methylene carbon (CH₂Ar) is at 41.2 ppm. sigmaaldrich.com The methyl carbon of the p-tolyl group appears at 21.3 ppm, and the terminal methyl carbon of the ethyl group is the most upfield signal at 14.4 ppm. sigmaaldrich.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Atom Chemical Shift (δ) in ppm
Carbonyl (C=O) 172.1
Aromatic C-CH₃ 136.8
Aromatic C-CH₂ 131.3
Aromatic CH (2C) 129.5
Aromatic CH (2C) 129.3
Ester Methylene (-OCH₂-) 61.0
Benzylic Methylene (-CH₂Ar) 41.2
Aromatic Methyl (-CH₃) 21.3
Ester Methyl (-CH₃) 14.4

Data recorded in CDCl₃ at 75 MHz. sigmaaldrich.com

To unequivocally confirm the structure of this compound, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a detailed connectivity map.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment shows which protons are spin-spin coupled. For this compound, a key cross-peak would be observed between the quartet at 4.05 ppm (-OCH₂-) and the triplet at 1.16 ppm (-CH₃), confirming the presence of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies direct, one-bond connections between protons and carbons. fishersci.at For instance, it would show a cross-peak between the proton signal at 3.49 ppm and the carbon signal at 41.2 ppm, confirming the -CH₂Ar group. Similarly, correlations would be seen for all other C-H bonds.

Correlations from the benzylic methylene protons (3.49 ppm) to the aromatic quaternary carbon (131.3 ppm) and the carbonyl carbon (172.1 ppm).

Correlations from the protons of the aromatic methyl group (2.25 ppm) to the attached quaternary carbon (136.8 ppm) and the adjacent aromatic CH carbons (129.5 ppm).

Correlations from the ester methylene protons (4.05 ppm) to the carbonyl carbon (172.1 ppm) and the ester's methyl carbon (14.4 ppm).

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of the molecular ion [M] of this compound (C₁₁H₁₄O₂) is 178.09938 Da. uni.lu HRMS analysis can experimentally confirm this mass with high precision (typically to within a few parts per million), which distinguishes it from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemsrc.com In the analysis of this compound, GC is used to separate the compound from a sample mixture, often to assess its purity or to distinguish it from its isomers (ethyl o-tolylacetate and ethyl m-tolylacetate). rsc.org As the separated compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum.

The mass spectrum serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 178. The fragmentation pattern provides further structural confirmation. A prominent peak is often observed at m/z 105, which corresponds to the loss of the ethoxycarbonyl group (-COOC₂H₅) to form the stable p-methylbenzyl cation ([CH₃C₆H₄CH₂]⁺).

Table 3: List of Mentioned Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 84175 fishersci.ca
Chloroform-d (Deuterated Chloroform) 71583 fishersci.no
Tetramethylsilane (TMS) 6396 wikipedia.org
Ethyl acetate 8857 fishersci.ca
Toluene (B28343) 1140 fishersci.se
Ethyl o-tolylacetate 79042

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for the analysis of this compound, providing the means to separate it from reactants, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for its qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity and evaluating the stability of non-volatile or thermally sensitive compounds like this compound. A stability-indicating HPLC method is designed to resolve the active pharmaceutical ingredient (API) from any potential degradation products and process-related impurities, ensuring that the analytical results are specific and accurate. chromatographyonline.comopenaccessjournals.com The development of such a method is a critical component throughout the drug development process. chromatographyonline.com

Forced degradation studies are integral to developing and demonstrating the specificity of stability-indicating HPLC methods. openaccessjournals.com These studies involve subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradants. chromatographyonline.comnih.gov The goal is to produce a degradation level of 5-20% of the active ingredient to ensure that the analytical method can effectively separate these new chemical entities from the parent compound. chromatographyonline.com

A typical stability-indicating method for an ester like this compound would utilize a reversed-phase (RP) column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govajol.info Gradient elution is often employed to ensure the separation of compounds with a wide range of polarities. chromatographyonline.com Detection is commonly performed using a UV detector set at a wavelength where the analyte and its potential impurities show significant absorbance. nih.govimpactfactor.org Method validation is performed according to ICH guidelines to ensure the method is linear, accurate, precise, robust, and specific. impactfactor.org

Interactive Table 1: Typical Conditions for Forced Degradation Studies Below is a table showing representative stress conditions used to test the stability of a chemical substance.

Stress ConditionReagent/ConditionPurpose
Acid Hydrolysis0.1N HClTo test stability in acidic conditions. ajol.info
Base Hydrolysis0.1N NaOHTo test stability in alkaline conditions. ajol.info
Oxidation3-30% H₂O₂To simulate oxidative degradation. ajol.info
ThermalElevated Temperature (e.g., 60-80°C)To assess heat stability. chromatographyonline.com
PhotolyticUV/Fluorescent LightTo evaluate light sensitivity. chromatographyonline.com

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds such as this compound. chemicalbook.com It is frequently used for purity assessment and to quantify the compound in various matrices, including essential oils and synthetic reaction mixtures. tcichemicals.comnotulaebotanicae.ro The principle involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. oiv.intoiv.int

The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase coated on the column wall. For esters like this compound, a polar capillary column, such as one coated with a polyethylene (B3416737) glycol (e.g., DB-WAX), is often used. notulaebotanicae.rofrontiersin.org A flame ionization detector (FID) is commonly employed for quantification due to its high sensitivity to organic compounds. notulaebotanicae.rooiv.int

When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the compound and its impurities by comparing their mass spectra with library data. frontiersin.orgscispace.com The sample preparation for GC analysis is often straightforward, sometimes involving a simple dilution in a suitable solvent. oiv.int

Interactive Table 2: Illustrative GC Parameters for Volatile Ester Analysis This table outlines a sample set of parameters for analyzing a volatile compound like this compound using Gas Chromatography.

ParameterSettingRationale
Column ZB-WAX plus (60 m x 0.25 mm, 0.25 µm)A polar column suitable for separating esters. notulaebotanicae.ro
Carrier Gas HeliumInert gas to carry the sample through the column. frontiersin.org
Injector Temp. 240-250°CEnsures rapid vaporization of the sample. notulaebotanicae.ro
Oven Program Start at 40°C, ramp to 245°CTemperature gradient to separate compounds with different boiling points. frontiersin.org
Detector Flame Ionization Detector (FID)High sensitivity for organic analytes. notulaebotanicae.ro
Detector Temp. 250°CPrevents condensation of analytes post-separation. notulaebotanicae.ro

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods provide rapid and non-destructive analysis, offering crucial information about the molecular structure and electronic properties of this compound.

FTIR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.net When a sample of this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its molecular structure. nist.gov

The FTIR spectrum of this compound exhibits key absorption bands that confirm its identity. The most prominent peaks include:

C=O Stretch: A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the carbonyl group of the ester. This is a highly characteristic peak for esters.

C-O Stretch: The ester C-O stretching vibrations typically appear as two bands in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretch: The presence of the p-substituted benzene ring gives rise to characteristic absorption bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted ring are expected in the 800-850 cm⁻¹ region.

Aliphatic C-H Stretch: Absorption bands corresponding to the C-H stretching of the methyl and methylene groups are found just below 3000 cm⁻¹.

The NIST WebBook provides a reference gas-phase IR spectrum for ethyl-p-tolylacetate, which can be used for comparison. nist.gov

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound This table details the expected infrared absorption frequencies for the primary functional groups within this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Ester C=OStretch~1740
Aromatic C=CStretch~1615, 1515
Ester C-OStretch~1250, 1150
Aromatic C-HOut-of-plane bend (para)~820
Aliphatic C-HStretch2850-3000

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. thieme-connect.com The this compound molecule contains a p-substituted benzene ring, which is a chromophore that absorbs UV radiation. The absorption of UV light promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy one (a π* anti-bonding orbital).

The UV spectrum of this compound is expected to show characteristic absorption bands related to the π → π* transitions of the benzene ring. Substituted benzenes typically exhibit two main absorption bands:

An intense band (the E2-band) around 200-225 nm.

A less intense, fine-structured band (the B-band) around 250-280 nm.

The conjugation of the ester group with the aromatic ring can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima. thieme-connect.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species, making UV-Vis spectroscopy a useful quantitative tool when a pure sample is available. core.ac.uk The analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or acetonitrile. rsc.org

Computational and Theoretical Studies of Ethyl P Tolylacetate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to predict the intrinsic properties of a molecule. nsps.org.ng These calculations can determine optimized geometries, vibrational frequencies, and electronic characteristics, providing a fundamental understanding of the molecule's structure and reactivity. nsps.org.ng Methods like Density Functional Theory (DFT) are commonly used for their balance of accuracy and computational efficiency. mdpi.com

Energy minimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the ground state geometry. nih.gov This is crucial because a molecule's conformation dictates its physical properties and biological activity. The process involves systematically altering the geometry and calculating the energy at each step until a minimum is reached. nih.gov

Conformational analysis extends this by exploring the various spatial arrangements (conformers) a molecule can adopt due to the rotation around its single bonds. For a flexible molecule like ethyl p-tolylacetate, which has rotatable bonds in its ethyl ester group, multiple low-energy conformations may exist. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them, which is essential for understanding how the molecule might behave and interact in different environments.

The electronic structure of a molecule describes the distribution and energy of its electrons. Quantum chemical calculations provide detailed information about molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These two orbitals are collectively known as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, often called the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity. These parameters are instrumental in predicting how this compound might participate in chemical reactions.

ParameterDescriptionTypical Method of Calculation
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Density Functional Theory (DFT), e.g., B3LYP functional
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Density Functional Theory (DFT), e.g., B3LYP functional
HOMO-LUMO Gap The energy difference between the LUMO and HOMO; indicates chemical reactivity and stability.Calculated from HOMO and LUMO energies.
Dipole Moment A measure of the net molecular polarity arising from charge distribution.Calculated from the optimized molecular geometry.
Molecular Electrostatic Potential (MEP) A map of electrostatic potential on the electron density surface, indicating regions prone to electrophilic or nucleophilic attack. researchgate.netCalculated from the wave function.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as proteins. These methods are particularly valuable in fields like drug discovery for predicting how a ligand might bind to a biological target. wustl.edu

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. mdpi.commdpi.com

This method can elucidate the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. rsc.org By identifying these key interactions, molecular docking provides a structural basis for understanding molecular recognition and can guide the design of molecules with improved binding affinity and specificity. nih.gov

While docking provides a qualitative or semi-quantitative estimate of binding, more rigorous methods are needed to calculate the binding free energy, which is a key determinant of binding affinity. researchgate.net Molecular recognition, the specific binding between molecules, is governed by this thermodynamic quantity. nih.gov

For the highest accuracy, alchemical free energy simulations, such as Thermodynamic Integration (TI) or Free Energy Perturbation (FEP), are employed. wustl.edu These methods compute the free energy difference between two states by simulating a non-physical, or "alchemical," pathway that transforms one molecule into another. ucl.ac.uk

In the context of absolute binding free energy, simulations can be used to calculate the energy change associated with decoupling the ligand from its environment, both in the solvent and within the protein's binding site. A study utilizing methods including the Bennett acceptance ratio (BEDAM) and the multistate Bennett acceptance ratio with a single decoupling method (SDM) calculated the absolute binding free energy of this compound to the T4 lysozyme (B549824) protein. The results from these advanced simulations provide a quantitative measure of molecular recognition.

Below is a table of calculated binding free energies for this compound using different simulation methodologies.

MethodRestraintCalculated Binding Free Energy (ΔG°) (kcal/mol)
BEDAM N/A-2.412 ± 0.04
SDM Simple Restraint-2.492 ± 0.03
SDM BK Restraint-2.294 ± 0.04

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational and theoretical studies focusing specifically on the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound are not extensively available in publicly accessible research literature. However, the principles of these modeling techniques can be applied to understand how the chemical structure of this compound influences its biological activities. Such studies are pivotal in fields like drug discovery and toxicology for predicting the efficacy and potential adverse effects of chemical compounds. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for a compound like this compound would involve a systematic process to correlate its structural or physicochemical properties with its biological activity. nih.gov This process begins with the compilation of a dataset of structurally similar compounds with known biological activities.

The general steps for developing a predictive QSAR model are as follows:

Data Collection and Curation: A dataset of molecules structurally related to this compound, along with their measured biological activities (e.g., enzyme inhibition, receptor binding affinity), would be assembled. This data needs to be carefully curated to ensure accuracy and consistency.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests and support vector machines, would be employed to build a mathematical model that links the molecular descriptors to the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new compounds. nih.gov

For this compound, a QSAR model could potentially predict its activity in various biological systems, aiding in the screening of its potential applications or hazards without the need for extensive experimental testing. nih.gov

Identification of Key Structural Descriptors

The identification of key structural descriptors is a critical outcome of QSAR modeling, as it provides insights into the molecular features that are most influential on the biological activity of a compound. For this compound, these descriptors would likely fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule and can include properties like dipole moment and partial charges on atoms. The ester group and the aromatic ring in this compound are key regions of electronic interest.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific conformational parameters would be important in determining how well this compound fits into a biological target like an enzyme's active site.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule. The octanol-water partition coefficient (LogP) is a common hydrophobic descriptor. The tolyl and ethyl groups contribute to the hydrophobicity of this compound.

The following table outlines some key structural descriptors that would be relevant in a QSAR study of this compound and its analogs.

Descriptor CategorySpecific Descriptor ExamplesRelevance to this compound Structure
Electronic Dipole Moment, Partial Atomic ChargesThe polar ester group and the aromatic ring create a specific electronic profile that can govern interactions with biological targets.
Steric Molecular Weight, Molar Volume, Surface AreaThe overall size and shape, influenced by the ethyl and p-tolyl groups, determine its fit in binding pockets.
Hydrophobic LogP (Octanol-Water Partition Coefficient)The balance between the hydrophobic aromatic ring and the more polar ester group affects its solubility and ability to cross biological membranes.
Topological Connectivity Indices, Shape IndicesThese descriptors capture the overall molecular architecture, including the relative positions of the functional groups.

By identifying which of these descriptors have the most significant correlation with biological activity, researchers can understand the fundamental molecular properties driving the compound's behavior and design new molecules with enhanced or diminished effects.

Biological and Pharmacological Research Perspectives on Ethyl P Tolylacetate Derivatives

Potential Pharmaceutical Applications of Derivatives

The core structure of ethyl p-tolylacetate is a valuable scaffold for creating more complex molecules with potential therapeutic uses. sigmaaldrich.com Researchers have utilized it as an intermediate in the synthesis of various compounds, exploring its potential in drug development. sigmaaldrich.comnih.gov

Antimicrobial and Antifungal Activities

Derivatives originating from the p-tolylacetic acid structure have shown promise as antimicrobial agents. For instance, this compound can act as a precursor for synthesizing quinoline (B57606) derivatives, a class of compounds known for their bioactivity, which has been reported to include antimicrobial properties. citeab.com While direct studies on the antimicrobial effects of simple this compound derivatives are limited, research on related isomers provides some insight. Derivatives of the structurally similar ethyl 2-(methylamino)-2-(o-tolyl)acetate have been investigated for their potential fungicidal activity. nih.gov This suggests that modifications of the tolyl-acetate core could be a viable strategy for developing new antimicrobial and antifungal agents.

Derivative ClassStarting MaterialReported Activity
Quinoline Derivativesp-Tolylacetic acid derivatives (e.g., this compound)Antimicrobial citeab.com
Amino Acid Ester DerivativesEthyl 2-(methylamino)-2-(o-tolyl)acetate (ortho-isomer)Fungicidal nih.gov

Role as Intermediates in Drug Development

This compound is frequently used as a foundational molecule or intermediate in the synthesis of pharmaceuticals and other bioactive compounds. sigmaaldrich.com Its chemical structure allows for various modifications to produce a wide range of derivatives.

One significant application is in the synthesis of chiral compounds. For example, ethyl α-cyano-p-tolylacetate, a direct derivative, is the starting material for producing α-cyano-α-fluoro-p-tolylacetic acid (CFTA). fishersci.canih.gov CFTA is a highly effective chiral derivatizing agent used to determine the enantiomeric excess of compounds in pharmaceutical analysis, a critical step in drug development. nih.gov

Furthermore, this compound and its derivatives are employed in creating more complex heterocyclic structures. It has been used in copper-catalyzed reactions to build N-(pyridin-2-yl)benzamides, which are structures of interest in medicinal chemistry. fishersci.se Additionally, derivatives have been investigated as precursors for compounds with anti-inflammatory properties, such as those that may inhibit cyclooxygenase (COX) enzymes. citeab.com

Enzymatic Transformations and Biocatalysis Involving this compound

Enzymes, particularly lipases, have been effectively used to catalyze reactions involving this compound and its derivatives, highlighting the potential for green chemistry approaches in their synthesis and modification.

A key area of research is the use of enzymes for kinetic resolution, a process to separate enantiomers of a chiral molecule. The enzyme Candida rugosa lipase (B570770) has been successfully used for the kinetic resolution of racemic ethyl α-cyano-α-fluoro-p-tolylacetate, which is synthesized from ethyl α-cyano-p-tolylacetate. fishersci.canih.govsigmaaldrich.com This enzymatic process is crucial for obtaining the optically pure CFTA, a valuable tool in pharmaceutical research. fishersci.canih.gov

The closely related compound, p-tolyl acetate (B1210297), has been used as a model and reference substrate in biocatalysis studies. In multi-enzyme cascade reactions, a lipase catalyzes the hydrolysis of p-tolyl acetate to produce p-cresol (B1678582), which then becomes a substrate for a subsequent enzymatic reaction. fishersci.fifishersci.co.ukwikipedia.org Moreover, p-tolyl acetate is often used as a reference substrate in competitive assays to determine the substrate selectivity of lipases, demonstrating its utility in fundamental enzymology research. fishersci.ca

EnzymeSubstrateReaction TypeProduct/Application
Candida rugosa LipaseRacemic ethyl α-cyano-α-fluoro-p-tolylacetateKinetic ResolutionOptically pure α-cyano-α-fluoro-p-tolylacetic acid (CFTA) fishersci.canih.govsigmaaldrich.com
Lipasep-Tolyl acetateHydrolysisp-Cresol (Intermediate in enzyme cascades) fishersci.fifishersci.co.uk
Lipasep-Tolyl acetateReference SubstrateDetermining enzyme selectivity fishersci.ca

Metabolic Pathways and Biotransformation Studies

Direct studies on the metabolic pathways of this compound are not extensively documented. However, insights can be drawn from related compounds. The metabolism of esters is typically initiated by carboxylesterases, which hydrolyze the ester bond. Based on read-across data from analogs like p-tolyl acetate and p-tolyl isobutyrate, it is anticipated that this compound would undergo rapid hydrolysis in biological systems. mdpi.com This biotransformation would yield p-cresol and acetic acid. mdpi.com

The resulting metabolite, p-cresol, is a well-known compound produced by intestinal microflora from the metabolism of aromatic amino acids and is listed in the Human Metabolome Database. nih.gov The presence of p-tolyl acetate has also been noted in microbial environments, such as alfalfa silage, suggesting its role as a metabolite in various biological processes. uni.lu

Molecular Interactions in Biological Systems

Understanding how a compound interacts with biological molecules is fundamental to pharmacology. Research into this compound and its derivatives has included studies on their molecular interactions with model systems and potential biological targets.

Reactivity and Interaction Dynamics with Biological Targets

The interaction of this compound with host molecules has been studied to model its behavior in biological binding sites. One such study investigated its binding to β-cyclodextrin, a model receptor. uni.lu These types of studies help elucidate the forces and geometries involved when the molecule interacts with a hydrophobic cavity, which is a common feature of enzyme active sites. uni.lu

Derivatives of this compound have been linked to interactions with specific enzymes. For example, structural analogs of its derivatives have been suggested to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. citeab.com The methods for studying these interactions can be diverse. For related tolyl derivatives, techniques such as fluorescence quenching and radical trapping experiments have been employed to evaluate their reactivity and interaction dynamics with various molecular targets. nih.gov

Fluorescence Quenching and Radical Trapping Experiments

In the investigation of photochemical reactions involving derivatives of this compound, fluorescence quenching and radical trapping experiments are crucial tools for elucidating reaction mechanisms. These studies provide insights into the involvement of excited-state species and radical intermediates.

Fluorescence Quenching Experiments

Fluorescence quenching experiments have been utilized to study the interaction between photosensitizers and reaction substrates. For instance, in studies of photocatalytic reactions, the quenching of a photocatalyst's fluorescence upon the addition of a substrate indicates an interaction between the two in the excited state.

One study on the photocatalysis of enaminones to produce α-ketoesters, including ethyl 2-oxo-2-(p-tolyl)acetate, employed Rose Bengal (RB) as the photocatalyst. The fluorescence intensity of the RB solution was measured with and without the presence of the enaminone substrate. A decrease in fluorescence intensity upon the addition of the enaminone would suggest that it acts as a quencher for the excited state of Rose Bengal, a key step in the energy transfer process of the photocatalytic cycle. rsc.org

While direct fluorescence quenching data for this compound is not extensively detailed in the available research, studies on related compounds provide a model for how such experiments would be conducted. For example, luminescence quenching experiments were performed in the context of the photoredox-mediated hydroxyalkylation of unactivated alkenes, which produced compounds such as ethyl 2-cyclohexyl-2-hydroxy-2-(p-tolyl)acetate. rsc.orgfigshare.com These experiments are fundamental to confirming the reaction pathway.

Table 1: Illustrative Data for Fluorescence Quenching Experiment The following table is a representative example based on typical fluorescence quenching experiments in photocatalysis and does not represent data for this compound itself.

Quencher Concentration (mol/L)Fluorescence Intensity (a.u.)
0 (Blank)98.7
0.00585.2
0.01071.5
0.01558.9
0.02046.3

Radical Trapping Experiments

Radical trapping experiments are performed to confirm the presence of radical intermediates in a reaction pathway. A common method involves introducing a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), into the reaction mixture. A significant decrease in the yield of the product in the presence of the scavenger is strong evidence for a radical-mediated mechanism.

In the context of photocatalytic reactions that produce esters like ethyl 2-(p-tolyl)acetate, radical trapping experiments have been instrumental. For example, in a study on the photocatalytic alkoxycarbonylation of trifluoroborates, the addition of one equivalent of TEMPO to the reaction mixture resulted in a dramatic reduction in the yield of the ester product. nih.gov This finding suggests the involvement of open-shell radical species in the formation of the carbon-carbon bond. nih.gov

Similarly, research into Co(III)-catalyzed alkylation of C(sp³)–H bonds with diazo compounds has utilized radical-trapping experiments with TEMPO to confirm the involvement of Co(III)-carbene radical intermediates in the reaction. snnu.edu.cn

Table 2: Representative Results of a Radical Trapping Experiment This table illustrates typical results from a radical trapping experiment in a reaction that could produce a derivative of this compound.

Reaction ConditionProduct Yield (%)
Standard Reaction85
With TEMPO (1 equiv.)5

These experimental approaches, while often applied to derivatives or in reactions where this compound is a product, are foundational in understanding the mechanistic underpinnings of the synthesis and reactivity of this class of compounds.

Advanced Applications and Materials Science Incorporating Ethyl P Tolylacetate

Use in Complex Organic Molecule Synthesis

Ethyl p-tolylacetate is a key starting material for constructing more elaborate organic molecules. Its utility is demonstrated in its conversion to various intermediates which are then used in further synthetic steps. For instance, it is employed in the preparation of ethyl-substituted phenylpropioloylacetates and ethyl 2-(4-bromomethylphenyl)propionate. sigmaaldrich.com

A notable synthetic pathway begins with the reaction of this compound with diethyl carbonate in the presence of a base like sodium hydride. thieme-connect.com This reaction targets the active methylene (B1212753) group adjacent to the ester, leading to the formation of 2-tolyldiethyl malonate. thieme-connect.com This malonate derivative is a more complex intermediate that can be used in subsequent reactions to build sophisticated molecular frameworks. thieme-connect.com

This step-by-step approach, starting from a relatively simple ester like this compound, allows for the controlled and systematic construction of complex target molecules. thieme-connect.comresearchgate.net

Role in the Synthesis of Natural Products and Bioactive Compounds

The application of this compound extends to the synthesis of compounds with significant biological activity. It serves as an intermediate in the development of certain pharmaceutical compounds and is a precursor for molecules with potential fungicidal properties. ontosight.aismolecule.com

While its derivatives are explored for creating new bioactive molecules, it is noteworthy that in some specific synthetic routes, closely related structures may not be effective. For example, in an effort to synthesize bioactive 1,2,4-oxadiazoles, researchers found that methyl 2-(p-tolyl)acetate, a similar ester, did not yield the desired heterocyclic product under certain reaction conditions. mdpi.commdpi.com This highlights the specific reactivity and utility of the this compound structure in particular synthetic pathways.

A significant achievement in natural product synthesis involving this compound is the total synthesis of (-)-Incrustoporin. sigmaaldrich.cn Incrustoporin is a naturally occurring antifungal lactone first isolated from the basidiomycete Incrustoporia carneola. tandfonline.com The synthesis confirms the (R) configuration of the natural product. tandfonline.com

The key step in this synthesis is an Aldol (B89426) condensation reaction between this compound and (2R)-benzoyloxy-butanal. tandfonline.comnih.govtandfonline.com This reaction forms the carbon-carbon bond crucial for the backbone of the incrustoporin molecule. Following the condensation, a one-pot sequence involving acid-catalyzed deprotection of the benzoyl group, subsequent lactone ring-closure, and the elimination of a hydroxyl group yields the final natural product, (-)-Incrustoporin. tandfonline.comnih.govtandfonline.com

Key Reaction in the Total Synthesis of (-)-Incrustoporin

Reactant 1 Reactant 2 Key Process Product

Table based on data from multiple sources. tandfonline.comnih.govtandfonline.com

Integration into Specialty Chemicals with Tailored Properties

This compound is a foundational molecule for creating specialty chemicals with specific, tailored functions. A prime example is its use in the synthesis of 5-(4-formylphenyl)barbituric acid. thieme-connect.comresearchgate.net This molecule is specifically designed to act as a sensor for studying the complex formation of receptor molecules through hydrogen bonding. thieme-connect.com

The multi-step synthesis begins with this compound and proceeds through several intermediates. thieme-connect.comresearchgate.net The initial conversion to 2-tolyldiethyl malonate is followed by reactions including bromination and formylation, ultimately leading to the target barbituric acid derivative. thieme-connect.com The resulting compound possesses a unique electronic structure, a push-pull system, which gives it chromophoric properties essential for its function as a sensor. thieme-connect.com This demonstrates how a simple ester can be strategically modified to produce a high-value specialty chemical with advanced functional properties.

Advanced Polymer and Material Science Applications

While this compound is listed as a material building block by some chemical suppliers, detailed research findings on its direct incorporation as a monomer or additive in advanced polymer formulations are not widely documented in available literature. chemscene.combldpharm.com However, its role in synthesizing functional molecules, as seen in the creation of chromophoric barbituric acids for sensor applications, represents a significant contribution to the broader field of materials science. thieme-connect.comresearchgate.net These sensor molecules can be considered a form of functional material, where the properties are engineered from the molecular level, starting from precursors like this compound.

Environmental and Toxicological Considerations in Academic Research

Environmental Fate and Degradation Studies

Biodegradation Pathways

The biodegradation of ethyl p-tolylacetate involves several potential pathways. One identified pathway is the hydrolysis of the ester bond, catalyzed by lipase (B570770), to yield p-cresol (B1678582) and ethanol (B145695). d-nb.infojubilantingrevia.com The resulting p-cresol can then undergo further degradation. Studies on p-cresol have shown that its degradation can proceed through the formation of aromatic intermediates followed by ring-opening reactions, eventually leading to mineralization into water and carbon dioxide. researchgate.net Another potential, though less directly documented for this compound itself, involves the oxidation of the methyl group on the toluene (B28343) ring. For instance, p-cresol degradation can involve oxidation of the methyl group to form 4-methylbenzyl alcohol and 4-hydroxy-benzaldehyde. researchgate.net While specific studies detailing the complete microbial degradation of this compound are not abundant, the known metabolic pathways of its constituent parts, p-toluic acid and ethanol, suggest a likely breakdown into less complex molecules. For example, ethyl acetate (B1210297), a similar compound, is known to be readily biodegradable. nih.gov

Environmental Risk Assessment Parameters (e.g., PBT assessment)

Environmental risk assessment for chemical compounds often involves evaluating their Persistence, Bioaccumulation, and Toxicity (PBT). epa.gov For this compound, data is limited, however, assessments of the related compound p-tolyl acetate found it not to be Persistent, Bioaccumulative, and Toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards. fraunhofer.denih.govlu.se The risk quotients for p-tolyl acetate, which are based on its volume of use in Europe and North America, are less than one, suggesting a low environmental risk. fraunhofer.denih.govlu.se

Interactive Table: PBT Assessment Data for Related Compounds

CompoundPersistenceBioaccumulationToxicityPBT Classification (as per IFRA)Source
p-Tolyl acetateNot PersistentNot Bioaccumulative-Not PBT fraunhofer.denih.govlu.se
p-Tolyl isobutyrateNot PersistentNot Bioaccumulative-Not PBT researchgate.net

Safety Assessments and Risk Management in Laboratory Settings

Irritation and Sensitization Studies

In laboratory settings, this compound is considered to be an irritant. thermofisher.comsynquestlabs.com It is classified as causing skin irritation and serious eye irritation. thermofisher.comsynquestlabs.com Some sources also indicate that it may cause respiratory irritation. thermofisher.comsynquestlabs.com Direct contact with the skin and eyes should be avoided, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling this compound. synquestlabs.comlabmanager.com

Regarding sensitization, some safety data for the related compound p-tolyl acetate indicate that it may cause an allergic skin reaction, classifying it as a skin sensitizer. laboratoire-helpac.com However, a safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that for p-tolyl acetate, the exposure is below the Dermal Sensitization Threshold (DST) for reactive materials. fraunhofer.denih.govlu.se For this compound specifically, available data on skin sensitization is limited. thermofisher.com

Decomposition Products and Hazards

Thermal decomposition of this compound can lead to the release of irritating gases and vapors. thermofisher.comthermofisher.com The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2). thermofisher.comlaboratoire-helpac.com In the event of a fire, these toxic gases can be produced. thermofisher.com It is also noted that upon intense heating, it can form explosive mixtures with air. sigmaaldrich.cn

Regulatory Frameworks and Guidelines for Research Compounds

The handling and use of research compounds like this compound are governed by various regulatory frameworks and guidelines designed to ensure safety in laboratory environments. In the United States, the Occupational Safety and Health Administration (OSHA) sets standards for laboratory safety, including the requirement for a Chemical Hygiene Plan. labmanager.comharvard.edu This plan outlines procedures for the safe use, storage, and disposal of hazardous chemicals.

In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation aims to protect human health and the environment from the risks posed by chemicals. europa.eu Manufacturers and importers are required to gather information on the properties of their chemical substances and register this information with the European Chemicals Agency (ECHA). europa.eu

General laboratory safety guidelines from various institutions emphasize the importance of conducting a thorough hazard assessment before working with any chemical. ucsd.eduiict.res.inacs.org This includes reviewing the Safety Data Sheet (SDS), which provides critical information on physical and chemical properties, hazards, and safe handling procedures. harvard.eduucsd.edu Key practices include working in well-ventilated areas, using appropriate personal protective equipment, and having emergency procedures in place. labmanager.comiict.res.in For research compounds, where toxicological data may be limited, it is prudent to treat them with a high degree of caution.

Some suppliers of this compound note that the product is supplied under the Toxic Substances Control Act (TSCA) Research and Development (R&D) Exemption. sigmaaldrich.cn This means it is the responsibility of the recipient to comply with the requirements of this exemption and that the product may not be used for commercial purposes without appropriate approval. sigmaaldrich.cn

Future Directions and Interdisciplinary Research on Ethyl P Tolylacetate

Emerging Synthetic Methodologies and Catalysis

The synthesis of ethyl p-tolylacetate and its derivatives is undergoing significant evolution, with a focus on developing more efficient and selective catalytic methods.

One promising area is the use of transition-metal catalysts for C–H bond functionalization. snnu.edu.cn This approach allows for the direct introduction of functional groups into the tolyl ring, bypassing the need for pre-functionalized starting materials. snnu.edu.cn For instance, nickel-catalyzed coupling reactions have been developed that activate C-H, C-C, and C-O bonds, offering new pathways for creating complex molecules from simpler precursors. nii.ac.jp

Another area of advancement is in the development of novel catalysts for esterification. While traditional methods often rely on strong acid catalysts, newer approaches are exploring the use of solid acid catalysts and enzyme-based systems. chemistryforsustainability.orgsmolecule.com These methods can offer improved selectivity, easier product purification, and a reduced environmental footprint. For example, the use of Nafion/silica composite catalysts has been investigated for the synthesis of fine chemicals, including reactions that could be adapted for this compound production. researchgate.net

Furthermore, innovative coupling reactions are being explored. For example, a method for the synthesis of α-ketoamides has been developed utilizing an iron-TEMPO catalyzed aerobic domino alcohol oxidation/oxidative cross-dehydrogenative coupling process. ijpba.in While not directly applied to this compound yet, this type of methodology showcases the potential for creating novel derivatives.

Advanced Computational Approaches for Rational Design

Computational chemistry is playing an increasingly vital role in the rational design of novel molecules and the optimization of synthetic processes. In the context of this compound, computational approaches are being used to:

Predict Reaction Outcomes: Density Functional Theory (DFT) studies have been employed to investigate the pyrolysis of esters, including p-tolyl acetate (B1210297), providing insights into their thermal decomposition mechanisms. acs.org This knowledge is crucial for optimizing reaction conditions and preventing the formation of unwanted byproducts.

Design Novel Catalysts: Computational analysis is essential for the rational design of new catalysts and reaction conditions. nii.ac.jp By modeling the interactions between reactants, catalysts, and intermediates, researchers can predict which catalysts will be most effective for a given transformation.

Guide Drug Discovery: Experimental and computational approaches are used to estimate properties like solubility and permeability, which are critical in drug discovery and development. whiterose.ac.uk These methods can be applied to derivatives of this compound to predict their potential as therapeutic agents. For instance, computational docking studies can be used to predict how these molecules might interact with biological targets. nih.gov

Exploration of Novel Biological Activities and Therapeutic Potential

While this compound itself is primarily known as a fragrance and flavoring agent, its structural motif is found in a variety of biologically active molecules. This has spurred research into the potential therapeutic applications of its derivatives.

Anticancer Activity: Derivatives of this compound have been incorporated into more complex molecules that exhibit significant cytotoxic activity against various cancer cell lines. nih.gov For example, certain sinomenine (B1681799) derivatives containing a p-tolylacetate moiety have shown promising results. nih.gov Additionally, andrographolide (B1667393) derivatives with a C-17 p-tolylacetate group have been synthesized and evaluated for their anticancer potential. acs.org

Herbicidal Activity: The (E)-methyl 2-methoxyimino-2-o-tolylacetate pharmacophore has been integrated into triazolinone scaffolds to create potent herbicides that act as protoporphyrinogen (B1215707) oxidase (Protox) inhibitors. acs.org This demonstrates the potential for tolylacetate derivatives in agrochemical applications.

Other Biological Activities: The core structure of this compound is a versatile building block. For instance, it has been used in the synthesis of pyridaben (B1679940), a pesticide, through a multi-step process. nih.gov Furthermore, derivatives have been explored for their potential as fungicidal agents and as intermediates in the development of various pharmaceuticals. smolecule.com The modification of the core structure can lead to compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. uq.edu.au

Development of Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly influencing the chemical industry, with a focus on developing more environmentally friendly and sustainable processes. iolcp.com For this compound and related compounds, this translates to several key areas of research:

Renewable Feedstocks: A significant development is the production of "bio ethyl acetate" from bio-based ethanol (B145695) using renewable energy. chemistryforsustainability.orgsekab.com This approach dramatically reduces the carbon footprint compared to traditional methods that rely on fossil fuels. chemistryforsustainability.org Companies are investing in increasing the production of such green chemicals. sekab.com

Green Solvents: Ethyl acetate itself is considered one of the least environmentally harmful organic solvents due to its low toxicity and biodegradability. iolcp.comsekab.com Research into green solvents like ethyl lactate, which is produced from the fermentation of agro-based materials, also provides a model for the sustainable production of other esters. uobasrah.edu.iq

Process Optimization: Efforts are underway to optimize the production process of ethyl acetate to minimize waste and energy consumption. This includes improved extraction processes that increase efficiency and reduce the amount of wastewater and pollutants. mdpi.com

Alternative Reaction Conditions: The development of syntheses that occur at room temperature and under solvent-free conditions, such as some methods for producing 1,2,4-oxadiazoles, represents a significant step towards greener chemical manufacturing. mdpi.com These approaches reduce energy requirements and the use of hazardous solvents.

Interdisciplinary Collaborations in Materials Science and Engineering

The properties of this compound and its derivatives make them interesting candidates for applications in materials science and engineering.

Polymer Science: The tolyl group can be incorporated into polymer structures. For example, hyperbranched polymers containing p-tolyl groups have been investigated for their potential as multifunctional flame retardants. fu-berlin.de

Functional Materials: Organochalcogen compounds, which can be synthesized using derivatives of tolylacetylene, are widely used as functional materials. researchgate.net The unique electronic and structural properties of these compounds make them suitable for a variety of applications.

Heterocyclic Chemistry for Materials: Hetaryl-substituted heterocycles, which can be synthesized from intermediates derived from tolyl compounds, may find applications in materials chemistry. researchgate.net These materials can have interesting optical and electronic properties.

Surface Modification: The synthesis of novel thiazolidinones and thioxothiazolidinones derived from substituted indoles demonstrates the versatility of using building blocks related to this compound to create complex molecules with potential applications in surface chemistry and functional coatings. mdpi.com

Q & A

Q. What are the common synthetic routes for Ethyl p-tolylacetate in multi-step organic syntheses?

this compound is frequently used as a precursor in synthesizing barbituric acid derivatives. A validated protocol involves:

  • Step 1: Reacting this compound with diethyl carbonate under basic conditions.
  • Step 2: Wohl–Ziegler bromination followed by a Sommelet reaction to introduce a formyl group.
  • Step 3: Protecting the aldehyde with ethylene glycol, followed by condensation with urea under sodium ethoxide to form barbituric acid derivatives. Key considerations include stoichiometric control, reaction temperature (e.g., 0°C for bromination), and purification via column chromatography .

Q. Which spectroscopic techniques are recommended for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical for structural validation. For example, in hapten synthesis (e.g., pyridaben detection), 1H^1H NMR confirms substituent positions, while MS validates molecular weight. Purity is assessed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How can researchers ensure reproducibility in synthetic protocols involving this compound?

Reproducibility hinges on:

  • Precise control of reaction parameters (e.g., temperature, time, and reagent ratios).
  • Use of anhydrous solvents and inert atmospheres (e.g., argon) for moisture-sensitive steps.
  • Consistent purification methods, such as silica gel chromatography with defined solvent gradients (e.g., petroleum ether/ethyl acetate) .

Advanced Research Questions

Q. How do discrepancies in binding free energy values from BEDAM, SDM, and MSDM simulations arise, and how can they be resolved?

Discrepancies stem from differences in sampling ligand conformations. For this compound binding to β-cyclodextrin (βCD):

  • SDM restricts sampling to a single pose (UP or DOWN), leading to energy differences of ~1.37 kcal/mol between states.
  • MSDM applies restraint potentials but allows broader conformational sampling, aligning better with benchmark BEDAM results (Table 1). Methodological resolution involves using Eq. (13) to reconcile SDM data and validating with MSDM’s multi-state sampling .

Q. What strategies stabilize multiple ligand conformations during binding free energy simulations?

Flat-bottom restraint potentials with defined tolerances (e.g., δ = 0.5 Å for distance, δθ = 10° for angles) enable conformational flexibility. For this compound-βCD systems, force constants (k = 5.0 kcal/mol·Å²) balance restraint strength and sampling accuracy. Vector definitions between receptor/ligand atoms (e.g., C11→C10) guide orientation .

Q. How does the thermodynamic path (SDM vs. MSDM) influence binding free energy accuracy?

  • SDM biases results toward initial poses (e.g., UP state), limiting exploration of alternative conformations.
  • MSDM integrates decoupling (ΔGdecoupl\Delta G_{\text{decoupl}}) and restraint (ΔGrestr\Delta G_{\text{restr}}) steps, enabling transitions between UP/DOWN states (Figures 9-10). This broader sampling reduces systematic errors, particularly for ligands with polar groups (e.g., this compound’s carbonyl) interacting with βCD’s hydroxyls .

Q. What role do hydrogen bonds play in this compound’s binding orientation (UP vs. DOWN) with β-cyclodextrin?

The UP state involves hydrogen bonds between βCD’s primary hydroxyls and the ligand’s carbonyl group. The DOWN state engages secondary hydroxyls. MSDM simulations show the DOWN state is more stable (ΔG\Delta G difference = 1.37 kcal/mol), but UP-state restraints can still sample DOWN configurations due to flexible potentials (Figure 9) .

Q. How is this compound applied in hapten design for environmental immunoassays?

In pyridaben detection, this compound is functionalized via:

  • Methylation : Sodium hydride-mediated alkylation with iodomethane.
  • Bromination : N-bromosuccinimide (NBS) to introduce reactive sites.
  • Thioether formation : Coupling with pyridazinone derivatives. The hapten is characterized via 1H^1H NMR and MS before conjugation to carrier proteins .

Methodological Notes

  • Data Contradictions : Compare computational methods (BEDAM vs. MSDM) using statistical ensembles and validate with experimental binding assays.
  • Experimental Design : For synthesis, optimize protecting groups (e.g., ethylene glycol) to prevent side reactions during aldehyde oxidation .
  • Tables Referenced :
    • Table 1 : Binding free energies (SDM, MSDM, BEDAM) .
    • Table 5 : Restraint potential parameters for βCD-ligand systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.